N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl moiety, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form the cyano-substituted intermediate.
Pyrrole Ring Formation: The intermediate is then subjected to a cyclization reaction with an appropriate amine, such as pyrrole, under acidic conditions to form the pyrrole ring.
Amidation: The final step involves the amidation of the cyano group with a suitable amine, such as butanamide, under catalytic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-indol-1-yl)butanamide: Similar structure but with an indole ring instead of a pyrrole ring.
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)pentanamide: Similar structure but with a pentanamide group instead of butanamide.
Uniqueness
N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide is unique due to the combination of its cyano group, dimethoxyphenyl moiety, and pyrrole ring, which confer specific electronic and steric properties that are not present in similar compounds. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(21-8-4-5-9-21)10-18(22)20-16(12-19)15-7-6-14(23-2)11-17(15)24-3/h4-9,11,13,16H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNWJNGZBXPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C#N)C1=C(C=C(C=C1)OC)OC)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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